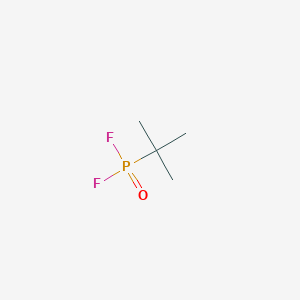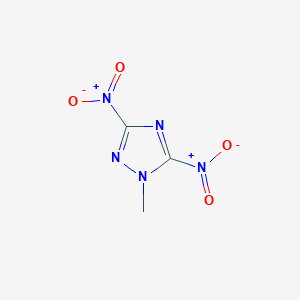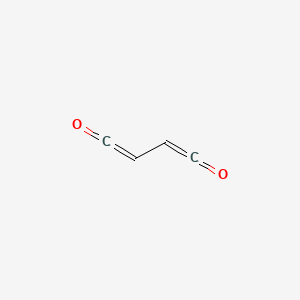
Buta-1,3-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Buta-1,3-diene-1,4-dione, also known as bisketene, is an organic compound with the formula C₄H₂O₂. It is a conjugated diene and diketone, characterized by the presence of two double bonds and two ketone groups. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Buta-1,3-diene-1,4-dione can be synthesized through various methods. One common approach involves the reaction of vinyl phosphates with organometallic reagents, such as aryllithium, to form trisubstituted buta-1,3-dienes, which can then be further oxidized to yield the desired diketone . Another method involves the palladium-catalyzed cross-coupling reactions of vinyl halides with alkenyl-substituted organometallic compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of palladium catalysts and organometallic reagents is common in industrial settings due to their efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Buta-1,3-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The double bonds in the compound can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.
Aplicaciones Científicas De Investigación
Buta-1,3-diene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Mecanismo De Acción
The mechanism by which buta-1,3-diene-1,4-dione exerts its effects involves its ability to participate in various chemical reactions due to its conjugated diene and diketone structure. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds and products .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simple conjugated diene with the formula C₄H₆.
2,3-Dimethylbuta-1,3-diene: A substituted diene with additional methyl groups.
Vinylethylene: Another conjugated diene with a different substitution pattern.
Uniqueness
Buta-1,3-diene-1,4-dione is unique due to the presence of both diene and diketone functionalities, which confer distinct reactivity and chemical properties compared to other similar compounds. This dual functionality allows for a broader range of chemical transformations and applications.
Propiedades
Número CAS |
2829-38-1 |
|---|---|
Fórmula molecular |
C4H2O2 |
Peso molecular |
82.06 g/mol |
InChI |
InChI=1S/C4H2O2/c5-3-1-2-4-6/h1-2H |
Clave InChI |
IBHMKHMMZPPEQT-UHFFFAOYSA-N |
SMILES canónico |
C(=C=O)C=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


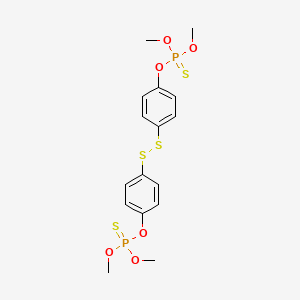
![2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B14742559.png)
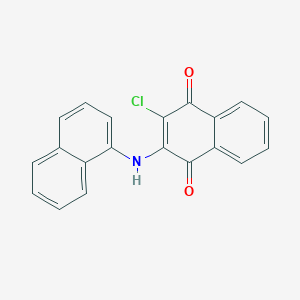
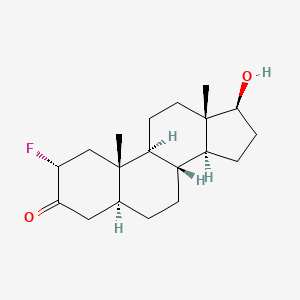
![[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate](/img/structure/B14742583.png)

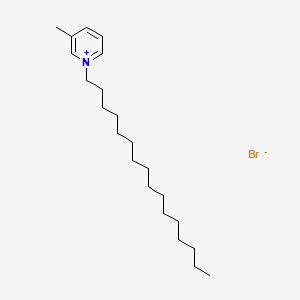


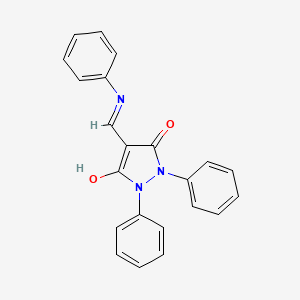
![5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14742599.png)

